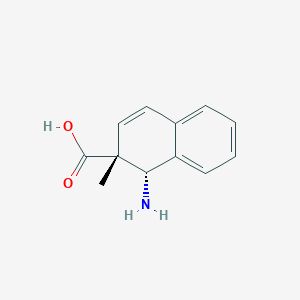
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid, also known as AMN082, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. AMN082 is a selective agonist for the metabotropic glutamate receptor 7 (mGluR7), a G protein-coupled receptor that is primarily expressed in the central nervous system.
Mechanism of Action
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid is a selective agonist for mGluR7, which is a member of the metabotropic glutamate receptor family. Activation of mGluR7 results in the inhibition of presynaptic glutamate release, which leads to a decrease in excitatory neurotransmission. This mechanism of action is believed to underlie the anxiolytic, antipsychotic, and anti-addictive effects of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid.
Biochemical and Physiological Effects
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects in animal models. Studies have shown that (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid can increase the release of GABA in the prefrontal cortex, which is known to play a role in anxiety and depression. Additionally, (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been shown to reduce the activity of dopamine neurons in the ventral tegmental area, which is believed to underlie the anti-addictive effects of the compound.
Advantages and Limitations for Lab Experiments
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has several advantages for lab experiments, including its high selectivity for mGluR7 and its ability to cross the blood-brain barrier. However, there are also limitations to the use of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid in lab experiments, including its relatively short half-life and its potential for off-target effects.
Future Directions
There are several future directions for the study of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid. One area of research is the development of more potent and selective agonists for mGluR7. Additionally, studies are needed to further elucidate the mechanism of action of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid and to identify the specific brain regions and circuits that are affected by the compound. Finally, clinical trials are needed to determine the safety and efficacy of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid as a therapeutic agent for various neurological disorders.
Synthesis Methods
The synthesis of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid involves several steps, including the protection of the carboxylic acid group, the activation of the naphthalene ring, and the introduction of the amino group. The most commonly used method for the synthesis of (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid is the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound protected amino acid, which is then coupled with other amino acids to form a peptide chain. The protective group is removed at the end of the synthesis to obtain the final product.
Scientific Research Applications
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. Studies have shown that (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid can enhance the release of the neurotransmitter GABA, which is known to have anxiolytic and antipsychotic effects. Additionally, (1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
properties
CAS RN |
172329-35-0 |
|---|---|
Product Name |
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-methyl-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-12(11(14)15)7-6-8-4-2-3-5-9(8)10(12)13/h2-7,10H,13H2,1H3,(H,14,15)/t10-,12+/m0/s1 |
InChI Key |
OIZZOUCHSLHXFX-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@]1(C=CC2=CC=CC=C2[C@@H]1N)C(=O)O |
SMILES |
CC1(C=CC2=CC=CC=C2C1N)C(=O)O |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2C1N)C(=O)O |
synonyms |
2-Naphthalenecarboxylicacid,1-amino-1,2-dihydro-2-methyl-,(1S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
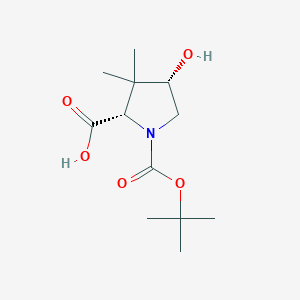
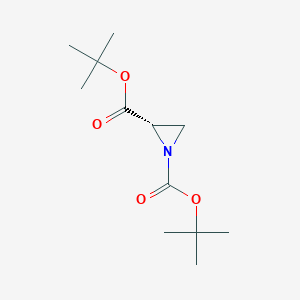
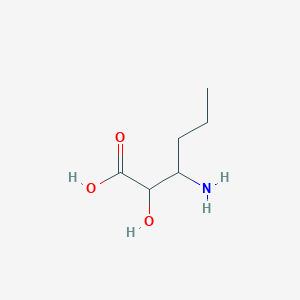

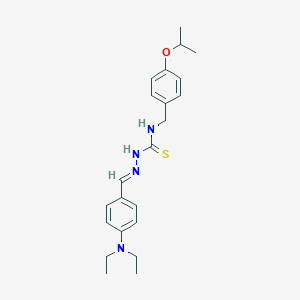
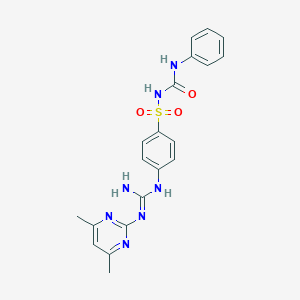

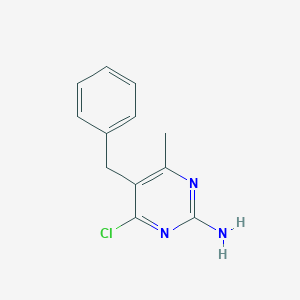
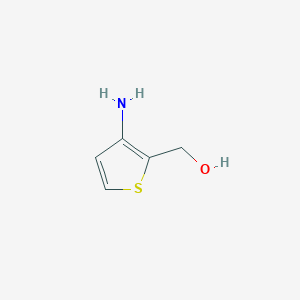
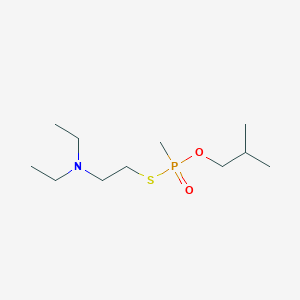
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
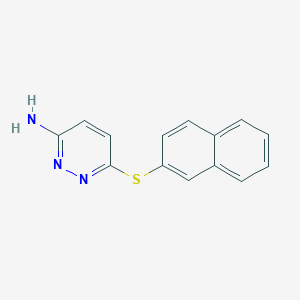
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)